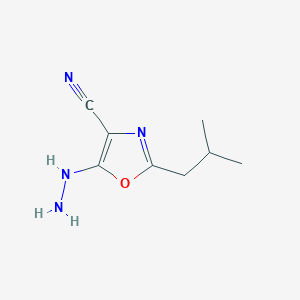

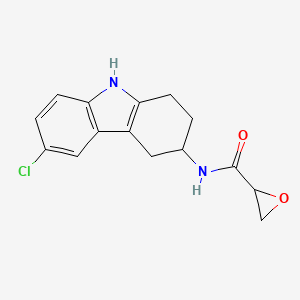

N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiadiazole), a polar amide group, and a chloro-methylphenyl group. The presence of these different functional groups would likely result in a complex three-dimensional structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, while the presence of the chloro group could affect its reactivity .科学的研究の応用

Antitumor Properties

Research has identified a series of compounds, including N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide, for their potential antitumor effects. These compounds have shown significant activity against various cancer cell lines, making them promising candidates for further investigation as anticancer agents. Notably, some derivatives have demonstrated potent inhibitory effects on tumor growth in vivo, highlighting the therapeutic potential of these benzothiazole derivatives in cancer treatment (Yoshida et al., 2005).

Antibacterial and Antifungal Activity

New series of benzothiazole derivatives, including the discussed compound, have been synthesized and evaluated for their antimicrobial properties. These studies have revealed that some of these compounds exhibit significant antibacterial and antifungal activities, comparing favorably with standard drugs. This suggests their potential utility in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Incerti et al., 2017).

Molluscicidal Properties

Research into thiazolo[5,4-d]pyrimidines, a class related to N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide, has discovered compounds with significant molluscicidal properties. These findings are particularly relevant for controlling snail populations that serve as intermediate hosts for schistosomiasis, offering a potential strategy for managing this parasitic disease (El-bayouki & Basyouni, 1988).

Synthesis and Chemical Analysis

The compound has also been a focus in the synthesis and chemical analysis studies, contributing to the development of methodologies for identifying and quantifying carbonyl compounds. These studies have leveraged derivatives of benzothiazole, such as N-methyl benzothiazolone hydrazone, for spectrophotometric assays and colorimetric procedures, demonstrating the compound's utility in analytical chemistry (Paz et al., 1965).

作用機序

Target of Action

The primary target of N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway, particularly in the elongation cycle where it catalyzes the last reduction step.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, potentially inhibiting its function

Biochemical Pathways

The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] affects the fatty acid synthesis pathway . This pathway is essential for the production of lipids, which are vital components of cellular membranes. Disruption of this pathway can lead to significant downstream effects, including impaired cell growth and function.

Result of Action

The molecular and cellular effects of N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide’s action are largely dependent on its interaction with its primary target. By inhibiting the function of Enoyl- [acyl-carrier-protein] reductase [NADH], the compound may disrupt lipid synthesis, potentially leading to cell growth inhibition .

将来の方向性

特性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c1-8-10(15)3-2-4-11(8)16-14(19)9-5-6-12-13(7-9)20-18-17-12/h2-7H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHGAJPIZHMGRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)N=NS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2956521.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2956526.png)

![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956528.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone;dihydrochloride](/img/structure/B2956529.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide](/img/structure/B2956532.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2956533.png)

![5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2956537.png)